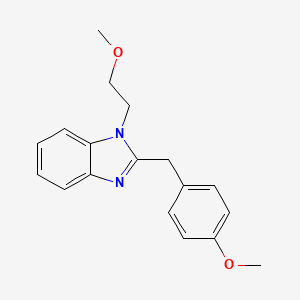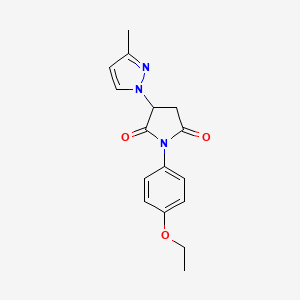
(2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine
Overview
Description
(2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine, also known as MNMC, is a chemical compound that has gained attention in the scientific community due to its potential for use as a research tool. MNMC is a derivative of the well-known neurotransmitter dopamine and has been shown to have selective affinity for certain dopamine receptors. In
Mechanism of Action
(2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine acts as a partial agonist at dopamine D3 receptors, meaning it activates these receptors to a lesser extent than the endogenous neurotransmitter dopamine. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has also been shown to have some affinity for other dopamine receptor subtypes, but to a much lesser extent than for D3 receptors. The activation of dopamine D3 receptors by (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine results in the modulation of intracellular signaling pathways and the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects:
The activation of dopamine D3 receptors by (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has been shown to have a range of biochemical and physiological effects. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has been shown to increase dopamine release in the striatum, a brain region that is involved in reward processing and addiction. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has also been shown to increase glutamate release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. These effects suggest that (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine may have potential as a treatment for addiction and other disorders that involve dysfunction of the dopamine system.
Advantages and Limitations for Lab Experiments
(2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has several advantages as a research tool, including its selective affinity for dopamine D3 receptors, its ability to modulate neurotransmitter release, and its potential as a treatment for addiction. However, (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine also has some limitations, such as its relatively low potency compared to other dopamine receptor agonists and its potential for off-target effects at higher doses. Researchers must be careful to control for these factors when using (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine in experiments.
Future Directions
There are several future directions for research with (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine. One area of interest is the development of new drugs that target dopamine D3 receptors for the treatment of addiction and other disorders. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine can be used as a starting point for the development of these drugs. Another area of interest is the study of the effects of dopamine receptor activation on behavior, particularly in the context of addiction and decision-making. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine can be used to study these effects in animal models and in humans. Finally, (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine can be used to study the function of other dopamine receptor subtypes and their potential as drug targets.
Scientific Research Applications
(2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine has been used as a research tool to study the function of dopamine receptors in the brain. It has been shown to have selective affinity for dopamine D3 receptors, which are known to play a role in reward processing and addiction. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine can be used to study the function of these receptors in vivo and in vitro, and to develop new drugs that target these receptors. (2-methoxy-5-nitrobenzyl)(2-methylcyclohexyl)amine can also be used to study the effects of dopamine receptor activation on neurotransmitter release, neuronal excitability, and behavior.
properties
IUPAC Name |
N-[(2-methoxy-5-nitrophenyl)methyl]-2-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-3-4-6-14(11)16-10-12-9-13(17(18)19)7-8-15(12)20-2/h7-9,11,14,16H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGRRMFLIVWBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4385679.png)
![N-benzyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4385681.png)
![4-[(4-methoxyphenyl)amino]-3-nitrobenzonitrile](/img/structure/B4385686.png)


![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)



![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)
![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)